molecular formula C17H14O5 B1250574 (3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one

(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one

Cat. No. B1250574
M. Wt: 298.29 g/mol
InChI Key: XHSDUVBUZOUAOQ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is an indenofuran that is (3E)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one which is substituted at position 3 by a ({[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl]oxy}methylidene) group. It is an indenofuran and a synthetic strigolactone.

Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its geometrical isomers, known as strigol analogues, have been studied for their biological activity. For example, Thuring, Nefkens, and Zwanenburg (1997) synthesized both geometrical isomers of this strigol analogue. These analogues were tested for stimulating germination of seeds of parasitic weeds, such as Striga hermonthica and Orobanche crenata, but showed no activity in these tests (Thuring, Nefkens, & Zwanenburg, 1997).

Chemical Synthesis Techniques

Gabriele et al. (2012) discuss the synthesis of related furan compounds, including 4-methylene-4,5-dihydrofuran-3-carboxylates, through palladium iodide catalyzed oxidative carbonylation. This research contributes to the understanding of the synthesis processes of compounds similar to the one (Gabriele et al., 2012).

Chiral Discrimination and Crystallography

Rugutt et al. (2000) conducted a study on chiral discrimination of enantiomers of a compound similar to the one , commonly referred to as GR 24, using chiral surfactant capillary electrophoresis. This research provides insight into the optical configurations and separation methods for similar compounds (Rugutt et al., 2000).

Novel Synthesis Methods in Water

Mohammadizadeh, Saberi, and Taghavi (2016) presented a novel and efficient method for synthesizing derivatives of this compound class in water. This study highlights a more environmentally friendly approach to the synthesis of such compounds (Mohammadizadeh, Saberi, & Taghavi, 2016).

Study of Furan Compounds

Ponomarev, Markushina, and Popova (1967) researched the synthesis of polycyclic spirans in the furan group, contributing to the broader understanding of the chemistry of furan compounds, which is relevant to the compound (Ponomarev, Markushina, & Popova, 1967).

properties

Product Name

(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

(3E)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+

InChI Key

XHSDUVBUZOUAOQ-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(OC1=O)O/C=C/2\C3CC4=CC=CC=C4C3OC2=O

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one
Reactant of Route 2
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one
Reactant of Route 3
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one
Reactant of Route 4
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one
Reactant of Route 5
Reactant of Route 5
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one
Reactant of Route 6
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one

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